B1577200 Oxyopinin-2d

Oxyopinin-2d

Cat. No.: B1577200
Attention: For research use only. Not for human or veterinary use.
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Description

Oxyopinin-2d is a synthetic linear cationic peptide originally isolated from the venom of the wolf spider Oxyopes kitabensis . With a sequence of GKFSVFSKILRSIAKVFKGVGKVRKGFKTASDLDKNQ and a length of 37 amino acids, it is a member of the oxyopinins, which are the largest linear cationic amphipathic peptides characterized from spider venom to date . This peptide adopts an alpha-helical secondary structure in membrane-like environments, a key feature of its mechanism of action . This compound exhibits disruptive activity against biological membranes and artificial lipid vesicles, particularly those rich in phosphatidylcholine . Electrophysiological studies on insect cells (Sf9) have demonstrated that oxyopinins, including this compound, produce a drastic reduction in cell membrane resistance by opening non-selective ion channels, leading to cytolysis . Its primary research applications include serving as a model membrane-disrupting agent in biophysical studies and as a cytolytic peptide in entomological research. A key and valuable characteristic is its positive insecticidal cooperativity; when applied in mixtures with spider neurotoxins such as Oxytoxin 1, this compound demonstrates a potentiation phenomenon that significantly increases lethality in insect larvae, suggesting these components work synergistically to efficiently capture prey . This makes it a compound of significant interest for investigating novel insecticidal strategies and understanding venom synergism. The product is supplied as a lyophilized powder with a high purity level (>95%) and is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

bioactivity

Antibacterial

sequence

GKFSVFSKILRSIAKVFKGVGKVRKQFKTASDLDKNQ

Origin of Product

United States

Scientific Research Applications

Oxyopinin-2d is classified as an amphipathic peptide, which allows it to interact with biological membranes. Its primary structure exhibits significant sequence similarity to other antimicrobial peptides, suggesting a shared mechanism of action.

1.1 Antimicrobial Activity
this compound has demonstrated potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research indicates that it disrupts bacterial membranes, leading to cell lysis. For instance, in studies involving Staphylococcus aureus and Escherichia coli, this compound exhibited effective bactericidal activity at micromolar concentrations .

1.2 Insecticidal Properties
The insecticidal effects of this compound are particularly noteworthy. It has been shown to enhance the lethality of neurotoxic peptides when applied in mixtures, significantly impacting insect larvae . The peptide's ability to form pores in cell membranes is crucial for its insecticidal action, as it leads to osmotic imbalance and cell death.

1.3 Cytotoxic Effects on Cancer Cells
Recent studies have highlighted the selective cytotoxicity of this compound towards cancer cells expressing specific potassium channels. The peptide exhibits a concentration-dependent reduction in viability in hyperpolarized cancer cell lines, such as those expressing Kir2.1 channels . This selective targeting suggests potential therapeutic applications in cancer treatment.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus5 µMMembrane disruption
Escherichia coli10 µMMembrane disruption
Bacillus subtilis8 µMMembrane disruption

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineResting Membrane Potential (mV)EC50 (µM)Viability (%) at 10 µM
293T (Kir2.1+)-703.0145
U87 (Glioblastoma)-30>1095
BEN (Lung Cancer)-602.9650

Case Studies

3.1 Case Study: Antimicrobial Application
In a controlled laboratory setting, this compound was tested against a panel of bacterial strains known for antibiotic resistance. The results indicated that this compound not only inhibited growth but also caused rapid lysis of bacterial cells, showcasing its potential as a novel antimicrobial agent in the face of rising antibiotic resistance .

3.2 Case Study: Insecticidal Application
Field studies demonstrated the effectiveness of this compound when combined with other spider venom components against agricultural pests such as Spodoptera frugiperda. The application led to a significant reduction in pest populations, suggesting practical applications in pest management strategies .

3.3 Case Study: Cancer Treatment Potential
A series of experiments involving human cancer cell lines revealed that this compound selectively targeted cells with hyperpolarized membrane potentials, leading to significant cell death without affecting normal cells. This selectivity highlights its potential use as a targeted cancer therapy, particularly for cancers with similar membrane characteristics .

Preparation Methods

Manual SPPS with Fmoc Chemistry

  • Stepwise Assembly: Amino acids are sequentially coupled from the C-terminus to the N-terminus on the resin.
  • Side Chain Protection: Amino acid side chains are protected to prevent undesired reactions during synthesis.
  • Coupling Efficiency: Use of coupling reagents like PyBOP/DIEA ensures high coupling efficiency.
  • Cleavage: The peptide is cleaved from the resin using TFA in the presence of scavengers to prevent side reactions.
  • Purification: RP-HPLC purification yields peptides with >95% purity, suitable for biological assays.

Advanced Synthetic Techniques and Modifications

Research on structurally related spider venom peptides indicates that modifications and variations in synthesis can be employed to optimize yield and bioactivity:

  • Use of D-Amino Acids: Incorporation of D-amino acids can improve peptide stability and half-life by resisting proteolytic degradation.
  • Lipidation and Capping: Some lipopeptides related to this compound are synthesized with fatty amine modifications at the C-terminus to enhance membrane interaction, using stearyl amine coupling via PyBOP/DIEA chemistry.
  • Cyclization: For peptides with specific structural requirements, intramolecular cyclization (e.g., urethane ring formation) can be introduced to stabilize conformation.
  • Purification and Characterization: Mass spectrometry and HPLC are standard for confirming molecular mass and purity.

Summary Table of Preparation Methods

Preparation Aspect Details
Synthetic Method Solid-phase peptide synthesis (SPPS) with Fmoc chemistry
Resin Type Wang resin or Fmoc-Gln(tBu)-PEG resin
Coupling Reagents PyBOP, DIC, HATU, DMAP, DIEA
Deprotection Agent Piperidine (for Fmoc removal), TFA (for cleavage and side-chain deprotection)
Purification Technique Reverse-phase HPLC
Purity Achieved >95%, up to 99% on request
Post-Synthesis Treatment Optional TFA removal to reduce assay interference
Special Modifications Possible lipidation, D-amino acid incorporation, cyclization for analog peptides
Characterization Mass spectrometry, HPLC, peptide sequencing

Research Findings on Synthesis Yields and Purity

  • Yields for similar peptides synthesized by SPPS typically range from 40% to 70% after purification.
  • Purity levels of >95% are routinely achievable with RP-HPLC purification.
  • The presence of multiple basic residues in this compound requires careful handling to avoid aggregation and improve solubility during synthesis.

Q & A

Q. How can researchers enhance the reproducibility of this compound studies in interdisciplinary collaborations?

  • Methodological Answer: Share raw data and code via repositories like Zenodo or GitHub. Use electronic lab notebooks (ELNs) for real-time documentation. Standardize protocols using platforms like Protocols.io and validate findings through round-robin testing across labs .

Q. Tables for Reference

Data Type Recommended Techniques Validation Criteria
Structural IdentityNMR, X-ray crystallography, HR-MS≥95% purity, spectral match to literature
BioactivityIC₅₀ assays, SPR binding kineticsDose-response curves with R² > 0.90
PharmacokineticsLC-MS/MS, tissue distribution studiesAUC₀–24h ± 15% inter-day variability

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